U-75302

Receptor pharmacology Subtype selectivity Binding assay

U-75302 is a 2,6-disubstituted pyridine analog and a potent antagonist of the leukotriene B4 (LTB4) receptor, specifically exhibiting high selectivity for the BLT1 subtype over BLT2. It demonstrates a binding affinity (Ki) of 159 nM on guinea pig lung membranes and is widely utilized as a reference tool in preclinical inflammation, sepsis, and respiratory disease research models.

Molecular Formula C22H35NO3
Molecular Weight 361.5 g/mol
CAS No. 119477-85-9
Cat. No. B1683711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-75302
CAS119477-85-9
Synonyms6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol
U 75302
U-75302
U75302
Molecular FormulaC22H35NO3
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O
InChIInChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6-,16-15+/t21-,22+/m1/s1
InChIKeyJNBOAUIJLDEICX-LJCAKPRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U-75302 (CAS 119477-85-9) Product Guide: High-Purity BLT1-Selective LTB4 Antagonist for Inflammatory Disease Modeling


U-75302 is a 2,6-disubstituted pyridine analog and a potent antagonist of the leukotriene B4 (LTB4) receptor, specifically exhibiting high selectivity for the BLT1 subtype over BLT2 . It demonstrates a binding affinity (Ki) of 159 nM on guinea pig lung membranes and is widely utilized as a reference tool in preclinical inflammation, sepsis, and respiratory disease research models [1].

Why Broad-Spectrum LTB4 or BLT2 Antagonists Cannot Replace U-75302 in BLT1-Driven Pathway Studies


Procurement decisions for LTB4 receptor antagonists must account for critical pharmacological divergences. Unlike early non-selective antagonists or the few compounds exhibiting BLT2 selectivity (e.g., LY-255283), U-75302 is one of only two well-characterized antagonists with definitive BLT1 selectivity [1]. This selectivity is non-negotiable for researchers dissecting BLT1-specific contributions to eosinophil trafficking, airway inflammation, and organ injury, where off-target BLT2 modulation would confound interpretation of results. Additionally, substitution with weaker or partial agonists (e.g., the U-75,485 analog) fails to recapitulate the specific in vivo efficacy demonstrated by U-75302 [2].

Quantitative Differentiation of U-75302: Binding, Selectivity, and In Vivo Efficacy Data


BLT1 Subtype Selectivity: U-75302 vs. LY-255283 and Non-Selective LTB4 Antagonists

U-75302 is distinguished by its unambiguous BLT1 receptor subtype selectivity. In a comprehensive review of LTB4 antagonists, only U-75302 and ZK-158252 are identified as compounds with clear BLT1 selectivity, in contrast to LY-255283, which demonstrates BLT2-selective inhibition. This differentiation is critical for pathway-specific studies [1]. This is further corroborated by binding data showing U-75302's high affinity for the BLT1 receptor (Ki = 159 nM on guinea pig lung membranes) and its complete lack of antagonism against [3H]-LTB4 binding to the human BLT2 receptor .

Receptor pharmacology Subtype selectivity Binding assay

In Vitro Functional Antagonism: U-75302 vs. Agonists and Other Prostanoid Mediators

In isolated guinea pig lung parenchyma strips, U-75302 acts as a potent functional antagonist of LTB4-induced contraction. At a concentration of 0.3 µM, U-75302 significantly shifted the LTB4 dose-response curve, requiring a 5- to 10-fold higher concentration of LTB4 (0.10 µM vs. 0.01-0.02 µM) to achieve a half-maximal response. Critically, U-75302 demonstrated functional selectivity by failing to antagonize contractions induced by a panel of other myotropic agonists, including the thromboxane A2 mimetic U-46619, the cysteinyl leukotrienes LTC4 and LTD4, PGF2α, and histamine [1].

Smooth muscle pharmacology Functional antagonism Ex vivo assays

In Vivo Efficacy: U-75302 Dose-Dependent Inhibition of Antigen-Induced Eosinophilia

U-75302 demonstrates robust, dose-dependent in vivo efficacy in a classic model of allergic airway inflammation. Oral administration of U-75302 at doses of 1.0, 10.0, and 30.0 mg/kg resulted in 12.2%, 43.2%, and 61.1% inhibition, respectively, of antigen-induced eosinophil influx into the bronchial lumen of sensitized guinea pigs 24 hours post-challenge. Histopathological analysis further revealed a dramatic 81% reduction in peribronchial eosinophil infiltration at 6 hours post-challenge with U-75302 treatment [1].

In vivo efficacy Asthma model Eosinophil trafficking

In Vivo Efficacy: U-75302 Attenuation of Pulmonary Edema in Oxidative Lung Injury

In a pre-term guinea pig model of hyperoxia-induced lung injury, U-75302 treatment led to a dose-dependent reduction in pulmonary microvascular permeability, a key indicator of edema. Administration of U-75302 at doses of 0.5, 1.5, and 3.0 mg/100g body weight reduced microvascular permeability by 17%, 67%, and 98%, respectively. Additionally, the 1.5 mg/100g dose significantly reduced the number of neutrophils in the pulmonary interstitium [1].

Acute lung injury Pulmonary edema Neutrophil recruitment

Chemical Solubility Profile: Enabling Versatile In Vitro and In Vivo Formulation

U-75302 possesses a favorable solubility profile for a lipophilic molecule, which facilitates its use in diverse experimental formulations. It is highly soluble in ethanol (>50 mg/mL) and exhibits good solubility in DMSO (>10 mg/mL) and DMF (>7.1 mg/mL). Importantly, it also shows measurable solubility in aqueous PBS pH 7.2 (>80 µg/mL), a characteristic that can simplify preparation for certain in vitro assays and in vivo administration protocols .

Formulation Solubility In vivo dosing

Validated Application Scenarios for U-75302 in Inflammation and Respiratory Research


Elucidating BLT1-Selective Signaling in Leukocyte Chemotaxis

U-75302 is the ideal tool for dissecting the specific contribution of the BLT1 receptor to LTB4-mediated leukocyte migration, particularly in eosinophils and neutrophils. Its proven BLT1 selectivity [1] ensures that any observed effect on chemotaxis is attributable to this pathway, avoiding the confounding influence of BLT2 receptor activation or inhibition seen with non-selective antagonists like ONO-4057 [2].

Establishing Positive Control Models in Preclinical Asthma and Allergy Studies

Researchers modeling allergic airway inflammation can use U-75302 as a validated positive control to benchmark the efficacy of novel anti-inflammatory compounds. Its well-characterized dose-dependent inhibition of antigen-induced eosinophil influx (up to 61%) and tissue infiltration (up to 81%) in the guinea pig model provides a robust, reproducible comparator for new drug candidates [3].

Investigating the Role of LTB4 in Acute Lung Injury (ALI) and Edema Formation

In models of hyperoxia- or sepsis-induced acute lung injury, U-75302 serves as a critical reagent for investigating the LTB4/BLT1 axis in the pathogenesis of pulmonary edema and neutrophil recruitment. The compound's ability to dose-dependently reduce microvascular permeability by up to 98% provides a powerful means to interrogate this pathway's role in vascular leakage and to screen for protective interventions [4].

Validating LTB4/BLT1 Target Engagement in Sepsis and Organ Injury Models

U-75302 can be employed to study the dichotomous role of BLT1 in polymicrobial sepsis. While LTB4 can enhance bacterial clearance, it may also worsen organ injury and mortality. Using U-75302 as a selective BLT1 antagonist allows researchers to uncouple these effects, demonstrating that BLT1 blockade attenuates sepsis-induced organ injury (e.g., lung) and reduces mortality compared to LTB4 treatment, thereby validating the therapeutic window for this target in critical illness [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for U-75302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.